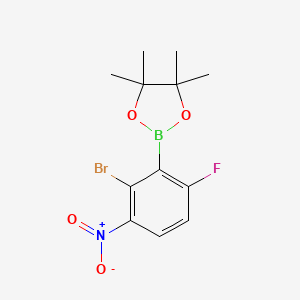

2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester

Description

2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester (C₁₂H₁₄BBrFNO₄, MW 345.96 g/mol) is a boronic ester derivative featuring bromo, fluoro, and nitro substituents on an aromatic ring . Its molecular structure positions it as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl scaffolds for pharmaceuticals and materials science.

Properties

IUPAC Name |

2-(2-bromo-6-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrFNO4/c1-11(2)12(3,4)20-13(19-11)9-7(15)5-6-8(10(9)14)16(17)18/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYJDUWLJIBHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-6-fluoro-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The resulting ester is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C) are used.

Oxidation: Oxidizing agents (e.g., H2O2) and solvents (e.g., water, methanol) are used.

Major Products Formed

Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: The corresponding aryl or vinyl compound.

Oxidation: The corresponding phenol.

Scientific Research Applications

2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester is used in various scientific research applications, including:

Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is used in the preparation of functional materials, such as polymers and electronic materials.

Biological Research: The compound is used in the development of boron-containing drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and analogous boronic esters:

Pharmacological Relevance

- The nitro group’s polarity may reduce cell permeability compared to lipophilic analogs like the trifluoromethyl derivative (). However, nitro-containing boronic esters are valuable in prodrug designs targeting nitroreductase-expressing tissues .

- Fluorine atoms in all listed compounds enhance bioavailability and metabolic resistance, a common strategy in medicinal chemistry .

Biological Activity

2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with biological molecules, influencing various biochemical pathways. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₂H₁₅BBrFNO₃

- Molecular Weight : 305.07 g/mol

This compound features a boronic acid moiety, which is crucial for its biological interactions, particularly in targeting enzymes and proteins involved in metabolic processes.

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with diols, a characteristic behavior of boronic acids. This property allows the compound to inhibit specific enzymes by disrupting their active sites.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes such as proteases and glycosidases, which are vital for various cellular functions.

- Cell Signaling Modulation : By interacting with signaling pathways, it may influence cellular responses to external stimuli.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains.

Antimicrobial Properties

Research indicates that boronic acids exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds range from 6.3 µg/mL to 50 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| 2-Bromo-6-fluoro... | Staphylococcus aureus | 6.3 |

| 2-Bromo-6-fluoro... | Escherichia coli | 12.5 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted using marine organisms like Artemia salina. The results showed varying degrees of toxicity based on concentration, indicating that while some derivatives exhibit low toxicity (LC50 > 1000 µg/mL), others possess significant cytotoxic effects at lower concentrations .

| Compound | Organism | LC50 (µg/mL) |

|---|---|---|

| 2-Bromo-6-fluoro... | Artemia salina | <1000 |

| Comparison Compound | Artemia salina | >1000 |

Research Findings

Recent studies have focused on the synthesis and characterization of boronic acid derivatives, including this compound. These studies have highlighted its potential as a lead compound in drug development due to its unique structural properties and biological activities.

- Synthesis : The compound can be synthesized through various methods involving the reaction of phenolic compounds with boron reagents under controlled conditions.

- Biological Testing : In vitro assays have confirmed its effectiveness against specific pathogens, paving the way for further exploration in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester?

- Methodology : This compound can be synthesized via sequential functionalization of the aryl halide precursor. A plausible route involves halogenation (bromination/fluorination) of a nitro-substituted benzene derivative, followed by Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Alternatively, photoinduced decarboxylative borylation of carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) under visible light with B₂Pin₂ offers a metal-free pathway .

- Key Considerations : Steric hindrance from bromo and nitro substituents may require optimized reaction temperatures (e.g., 80–100°C) and ligands (e.g., SPhos or XPhos) to enhance yields.

Q. How is UV-vis spectroscopy utilized to monitor reactions involving arylboronic acid pinacol esters?

- Methodology : UV-vis spectroscopy tracks reaction progress by observing absorbance changes at characteristic wavelengths. For example, the disappearance of the boronic ester’s λmax (~290 nm) and the emergence of new peaks (e.g., 405 nm for nitrophenol derivatives) indicate product formation .

- Experimental Setup : Reactions are typically conducted in buffered aqueous/organic solutions (pH 7–8) at micromolar concentrations. Time-resolved spectral data are analyzed using kinetic models (e.g., pseudo-first-order kinetics for H₂O₂-mediated oxidations).

Q. What role does this compound play in palladium-catalyzed cross-coupling reactions?

- Methodology : The boronic ester serves as a nucleophilic partner in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. For instance, coupling with aryl halides (e.g., bromopyridines) under Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C can generate biaryl structures .

- Optimization Tips : Electron-withdrawing groups (NO₂, Br) enhance electrophilicity of the aryl halide partner, while steric effects from the fluorinated position may necessitate longer reaction times or elevated temperatures.

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, F, NO₂) influence the reactivity of arylboronic esters in Suzuki-Miyaura couplings?

- Mechanistic Insight : Electron-withdrawing groups increase the electrophilicity of the boron center, accelerating transmetallation but potentially reducing stability. Nitro groups may promote side reactions (e.g., reduction under basic conditions), requiring careful pH control .

- Data Analysis : Hammett σpara values correlate with coupling efficiency. For example, σNO₂ = +1.27 suggests strong electron withdrawal, which can be validated via DFT calculations of boron center charge density.

Q. What strategies can resolve contradictions in reaction outcomes when using sterically hindered boronic esters?

- Case Study : Contradictory E/Z selectivity in allylboration reactions (e.g., low selectivity with α-substituted esters) can be addressed by generating borinic esters via alkoxide intermediates. For example, treating the pinacol ester with nBuLi and TFAA enhances E-selectivity by altering the boron coordination geometry .

- Experimental Validation : <sup>11</sup>B NMR monitors intermediate formation, while kinetic isotope effects (KIEs) differentiate between radical and ionic pathways.

Q. What mechanistic insights have been gained from radical intermediates in decarboxylative borylation reactions?

- Mechanistic Evidence : Radical trapping experiments (e.g., using TEMPO) and ESR spectroscopy confirm boryl radical intermediates in photoinduced reactions. Chain propagation mechanisms are supported by quantum yield calculations (>1) .

- Synthetic Applications : Radical pathways tolerate diverse functional groups (e.g., tertiary alcohols, heterocycles), enabling borylation of complex natural product derivatives without metal catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.